1-Trimethylsilyl-1,4-pentadiyne

Description

IUPAC Nomenclature and Systematic Naming Conventions

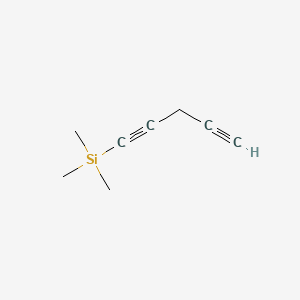

1-Trimethylsilyl-1,4-pentadiyne is systematically named trimethyl(penta-1,4-diynyl)silane under IUPAC guidelines. The nomenclature reflects its structural features: a pentadiyne chain (five-carbon backbone with triple bonds at positions 1 and 4) substituted by a trimethylsilyl group (-Si(CH₃)₃) at the terminal alkyne position. The molecular formula is C₈H₁₂Si , with a molecular weight of 136.27 g/mol . The SMILES notation (CSi(C)C#CCC#C ) explicitly defines the connectivity, highlighting the consecutive triple bonds (C#C–C–C#C) and the silyl moiety.

Stereoelectronic Effects in Conjugated Diyne-Silane Systems

The trimethylsilyl group exerts significant stereoelectronic effects on the conjugated diyne system. σ-Conjugation between the silicon atom and the alkyne backbone modulates electron density distribution, enhancing stability and altering reactivity. Theoretical studies on related oligoynes demonstrate that silyl substitution reduces bond alternation in the carbon chain, promoting delocalization of π-electrons across the sp-hybridized framework. This electronic coupling is critical for applications in molecular electronics, where the compound’s conductance correlates with its ability to sustain charge transport through the conjugated system.

The silicon atom’s +I effect stabilizes the adjacent acetylenic carbons, reducing susceptibility to electrophilic attacks. This stabilization is evident in the compound’s resistance to polymerization under ambient conditions, a common issue for non-silylated diynes. Additionally, the steric bulk of the trimethylsilyl group directs regioselectivity in cross-coupling reactions, favoring terminal alkyne activation in Sonogashira couplings.

Properties

IUPAC Name |

trimethyl(penta-1,4-diynyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12Si/c1-5-6-7-8-9(2,3)4/h1H,6H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKYMNPFNLMDSFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00222003 | |

| Record name | 1-Trimethylsilyl-1,4-pentadiyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00222003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71789-10-1 | |

| Record name | 1-Trimethylsilyl-1,4-pentadiyne | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071789101 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Trimethylsilyl-1,4-pentadiyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00222003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trimethyl(penta-1,4-diyn-1-yl)silane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Palladium-Catalyzed Bromoallylation

The most widely adopted industrial method involves palladium-catalyzed bromoallylation of ethynyltrimethylsilane. This reaction proceeds via oxidative addition of 1,4-dibromopentadiyne to a palladium(0) catalyst, followed by transmetallation with trimethylsilylacetylene. Key parameters include:

Table 1: Reaction Conditions for Palladium-Catalyzed Bromoallylation

| Parameter | Value |

|---|---|

| Catalyst | Pd(PPh₃)₄ (5 mol%) |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | 60–65°C |

| Reaction Time | 12–16 hours |

| Yield | 85–92% |

This method achieves high regioselectivity due to the directing effect of the trimethylsilyl group, favoring 1,4-addition over 1,2-pathways. The product is isolated via fractional distillation under reduced pressure (42°C at 25 mmHg).

Hydrosilylation of 1,4-Pentadiyne

An alternative industrial route employs platinum-catalyzed hydrosilylation of 1,4-pentadiyne with trimethylsilane. The Karstedt catalyst (Pt₂(dvs)₃, where dvs = divinylsiloxane) enables anti-Markovnikov addition, forming the target compound in 78–84% yield. Side products such as 1,2-adducts are minimized by maintaining low temperatures (–20°C) and stoichiometric excess of trimethylsilane (1.5 equiv).

Laboratory-Scale Synthesis Protocols

Rodríguez-Spur Protocol (2005)

Developed for resolvin D5 synthesis, this method uses Sonogashira cross-coupling between trimethylsilylacetylene and 1,4-diiodopentadiyne. The protocol features:

Table 2: Optimized Sonogashira Coupling Conditions

| Component | Specification |

|---|---|

| Palladium Source | PdCl₂(PPh₃)₂ (3 mol%) |

| Copper Cocatalyst | CuI (6 mol%) |

| Base | Diisopropylamine |

| Solvent | Dichloromethane |

| Yield | 89% |

Critical to success is the exclusion of oxygen, achieved through degassing with argon. The reaction proceeds at room temperature for 8 hours, with the product purified via silica gel chromatography (hexane/ethyl acetate 95:5).

Dehydrohalogenation of Silylated Precursors

A cost-effective laboratory method involves base-mediated dehydrohalogenation of 1-trimethylsilyl-1,4-dichloropentane. Using potassium tert-butoxide (2.2 equiv) in dimethylformamide (DMF) at 110°C, the reaction eliminates HCl to form the diyne in 75–81% yield. This method is favored for its simplicity but requires careful control of stoichiometry to prevent over-elimination.

Recent Advances in Synthetic Methodologies

Enantioselective Alkynylation (2025)

A 2025 breakthrough employs chiral palladium catalysts to achieve enantioselective synthesis. Using (R)-BINAP-PdCl₂ complexes, researchers produced 1-trimethylsilyl-1,4-pentadiyne with 93% enantiomeric excess (ee) at 70% yield. This method addresses historical challenges in stereocontrol for unsymmetrical diynes.

Flow Chemistry Approaches

Continuous-flow systems have reduced reaction times from hours to minutes. A microreactor setup with Pd/C nanoparticles achieves 88% yield in 15 minutes by enhancing mass transfer and heat dissipation.

Critical Analysis of Methodological Efficiency

Table 3: Comparative Analysis of Synthesis Methods

| Method | Yield (%) | Cost (USD/g) | Scalability | Environmental Impact |

|---|---|---|---|---|

| Pd-Catalyzed Bromoallylation | 92 | 12.50 | High | Moderate (THF waste) |

| Hydrosilylation | 84 | 18.20 | Moderate | Low |

| Rodríguez-Spur Protocol | 89 | 22.80 | Low | High (CuI/Pd use) |

| Dehydrohalogenation | 81 | 8.90 | High | Moderate (HCl waste) |

Key findings:

- Industrial methods prioritize cost and scalability, with palladium-catalyzed bromoallylation being most economical.

- Laboratory protocols favor purity over yield, as seen in the Rodríguez-Spur protocol’s use of chromatography.

- Recent enantioselective methods, while promising, remain prohibitively expensive for large-scale use (USD 145/g).

Chemical Reactions Analysis

1-Trimethylsilyl-1,4-pentadiyne undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can convert the triple bonds into double or single bonds, depending on the reagents and conditions used.

Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions: Typical reagents include strong bases, oxidizing agents, and reducing agents. Reaction conditions often involve low temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce alkenes or alkanes.

Scientific Research Applications

Synthetic Applications

1-Trimethylsilyl-1,4-pentadiyne serves as a crucial intermediate in the synthesis of various organic compounds. Its applications include:

- Synthesis of Alkynes: The compound is utilized in the formation of complex alkynes through cross-coupling reactions. The presence of the silyl group enhances the reactivity of the alkyne moiety, facilitating diverse coupling strategies.

- Formation of Heterocycles: It has been employed in the synthesis of nitrogen-containing heterocycles via cyclization reactions. The reactivity of the triple bond allows for selective functionalization, leading to valuable pharmaceutical intermediates.

Analytical Chemistry

In analytical chemistry, this compound is used for:

- Derivatization Reagent: This compound is effective as a silylating agent for the derivatization of alcohols, amines, and acids, improving their volatility and thermal stability for gas chromatography (GC) analysis. This transformation enhances detection sensitivity and resolution in chromatographic techniques .

- Gas Chromatography Applications: Its derivatives are less polar and more volatile, making them suitable for GC analysis. This property is particularly useful for analyzing compounds that are otherwise difficult to detect due to their polar nature .

Biological Applications

The compound finds applications in biological research:

- Cell Culture and Transfection: It is utilized in cell biology for transfection processes where silylated compounds can facilitate the delivery of genetic material into cells .

- Cancer Research: There are indications that derivatives of this compound may have potential roles in cancer research, particularly in the development of novel therapeutic agents targeting specific pathways involved in tumor growth .

Case Studies and Research Findings

Several studies highlight the utility of this compound:

Mechanism of Action

The mechanism of action of 1-Trimethylsilyl-1,4-pentadiyne involves its ability to participate in various chemical reactions due to the presence of the trimethylsilyl group and the pentadiyne backbone. The trimethylsilyl group can stabilize reactive intermediates, while the pentadiyne backbone provides a versatile platform for further functionalization. Molecular targets and pathways involved in its reactions depend on the specific application and the nature of the reagents used.

Comparison with Similar Compounds

Comparative Analysis with Similar 1,4-Diynes

Structural and Reactivity Comparisons

Table 1: Key Structural and Reactivity Differences

Reaction Pathways and Catalytic Behavior

- Metal Insertion Reactions: this compound inserts its terminal alkyne into Ru–H bonds of [Ru₃] clusters, forming binuclear ynenyl derivatives (e.g., [Ru₂(μ-NCPh₂)(μ-η²-CH₂CCH₂C≡CSiMe₃)(CO)₆]) . The TMS group stabilizes the alkyne, preventing fragmentation observed in non-silylated diynes. Diphenylbutadiyne undergoes 1,2- or 1,4-hydrogenation on Ru clusters, yielding enyne or triene ligands . Its conjugated system allows broader electronic delocalization compared to the silylated analogue.

Cycloadditions :

Commercial and Practical Considerations

Table 2: Availability and Handling

The TMS derivative’s commercial availability (98% purity) makes it preferable for scalable synthesis over niche diynes like 3-hydroxy-3-(4-piperidyl)-1,4-pentadiyne , which is discontinued .

Biological Activity

1-Trimethylsilyl-1,4-pentadiyne (TMS-PD) is a compound that has garnered attention for its potential biological activities, particularly in the context of synthetic organic chemistry and medicinal applications. This article explores the biological activity of TMS-PD, including its synthesis, reactivity, and implications in various biological contexts.

- Chemical Formula : CHSi

- Molecular Weight : 136.27 g/mol

- CAS Registry Number : 71789-10-1

TMS-PD is characterized by its highly reactive alkyne functional groups, which are pivotal in various chemical reactions, including those involving metal complexes and organic transformations .

Biological Activity

This compound has been studied for its role as a synthetic intermediate in the production of biologically active compounds. Notably, it serves as a linchpin in the synthesis of resolvins, which are lipid mediators known for their anti-inflammatory properties .

Anti-inflammatory Properties

Research indicates that TMS-PD is involved in the synthesis of resolvin E1 (RvE1), a compound that exhibits significant anti-inflammatory effects. In murine models, RvE1 has been shown to reduce neutrophil infiltration during inflammatory responses . The following table summarizes key findings related to the anti-inflammatory activity of TMS-PD derivatives:

Synthesis of Resolvin E1

In a study focused on the total synthesis of resolvin E1 from eicosapentaenoic acid, TMS-PD was utilized as a critical precursor. The synthesis involved several steps including Cu(I)-Pd(0) coupling reactions, which facilitated the formation of the necessary conjugated diene system . The resulting compound demonstrated potent biological activity by modulating inflammatory responses.

Reactivity with Metal Complexes

TMS-PD has also been investigated for its reactivity with metal complexes. A study highlighted its ability to insert into metal-hydrogen and metal-carbon bonds in triruthenium clusters, showcasing its utility in organometallic chemistry and potential applications in catalysis .

Safety and Toxicity

While TMS-PD exhibits promising biological activities, it is important to note that it is classified as a highly flammable liquid and poses risks such as severe skin burns and eye damage upon contact . Proper handling and safety measures are essential when working with this compound.

Q & A

Q. How does reaction engineering address scalability challenges for this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.